molecular formula C12H19N2O11V+ B10780575 VO-Ohpic (trihydrate)

VO-Ohpic (trihydrate)

Cat. No.: B10780575
M. Wt: 418.23 g/mol
InChI Key: QCNGUXCDZCQXOY-UHFFFAOYSA-N
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Description

VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of phosphatase and tensin homolog (PTEN), a tumor suppressor gene. This compound is known for its potent inhibitory effects on PTEN, with an IC50 value of 35 nM

Preparation Methods

Synthetic Routes and Reaction Conditions

VO-Ohpic (trihydrate) is synthesized through a series of chemical reactions involving vanadium-based compounds. The synthesis typically involves the reaction of vanadates with 3-hydroxy-2-pyridinecarboxylate ligands under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the final product being purified through crystallization .

Industrial Production Methods

While specific industrial production methods for VO-Ohpic (trihydrate) are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of automated reactors and purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

VO-Ohpic (trihydrate) primarily undergoes complexation reactions with metal ions, particularly vanadium. It can also participate in oxidation-reduction reactions due to the presence of vanadium in its structure .

Common Reagents and Conditions

The synthesis of VO-Ohpic (trihydrate) involves reagents such as vanadates, 3-hydroxy-2-pyridinecarboxylate, and organic solvents like DMSO and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Major Products Formed

The major product formed from the synthesis of VO-Ohpic (trihydrate) is the trihydrate form of the compound itself. This form is characterized by the presence of three water molecules in its crystalline structure, which contribute to its stability and solubility .

Mechanism of Action

VO-Ohpic (trihydrate) exerts its effects by inhibiting the lipid phosphatase activity of PTEN. This inhibition leads to an increase in phosphatidylinositol 3,4,5-triphosphate (PIP3) levels, which in turn activates the PI3K/Akt signaling pathway. The activation of this pathway promotes cell survival, growth, and proliferation . The inhibition of PTEN by VO-Ohpic (trihydrate) is noncompetitive, affecting both the Km and Vmax of the enzyme .

Properties

Molecular Formula

C12H19N2O11V+

Molecular Weight

418.23 g/mol

IUPAC Name

hydrido-hydroxy-oxovanadium;hydron;3-hydroxypyridine-2-carboxylic acid;trihydrate

InChI

InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1;

InChI Key

QCNGUXCDZCQXOY-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[VH]=O

Origin of Product

United States

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